2,2-Diphenylethylisocyanide
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Overview
Description
2,2-Diphenylethylisocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2,2-diphenylethyl moiety
Mechanism of Action
Target of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
This interaction can result in a variety of effects, depending on the nature of the drug and the target .
Biochemical Pathways
Drugs typically exert their effects by influencing biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that these properties can significantly impact a drug’s bioavailability .
Result of Action
It is generally understood that drugs can have a wide range of effects at the molecular and cellular level, depending on their mechanism of action .
Action Environment
It is known that environmental factors can significantly impact the action of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diphenylethylisocyanide can be synthesized through several methods. One common approach involves the reaction of N-(2,2-diphenylethyl)formamide with phosphorus pentachloride (PCl5) to form the corresponding isocyanide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylethylisocyanide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Multicomponent Reactions: The compound is known to participate in multicomponent reactions such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride.
Substitution: Various nucleophiles under controlled conditions.
Multicomponent Reactions: Amines, carbonyl compounds, and acids.
Major Products Formed:
Oxidation: Corresponding isocyanates.
Substitution: Products with substituted nucleophiles.
Multicomponent Reactions: Complex products with multiple functional groups.
Scientific Research Applications
2,2-Diphenylethylisocyanide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenyl isocyanide
- Benzyl isocyanide
- 2,2-Diphenylacetonitrile
Comparison: 2,2-Diphenylethylisocyanide is unique due to its 2,2-diphenylethyl moiety, which imparts distinct chemical properties compared to other isocyanides. This structural feature enhances its reactivity and makes it suitable for specific applications in multicomponent reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
(2-isocyano-1-phenylethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPKVDKFJRSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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